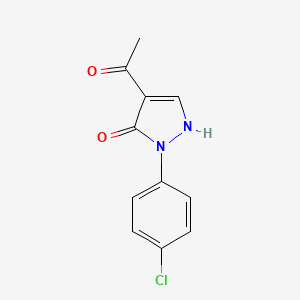
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines.
Méthodes De Préparation
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of 7-formyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride (NaBH4) in methanol. This reaction proceeds under mild conditions and yields the desired alcohol .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, which can be optimized for higher yields and purity .
Analyse Des Réactions Chimiques
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Applications De Recherche Scientifique
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar compounds to (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol include:
(3-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol: This compound has similar structural features but with a methyl group at the 3-position.
(3R)-7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: This compound contains a nitro group, which can significantly alter its chemical and biological properties.
Propriétés
Numéro CAS |
220247-51-8 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroisoquinolin-7-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2 |
Clé InChI |
RAUHFTOXJZRVIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)


![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)




